Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate
Description
Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate is a piperidine-based carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 4-amino-3-methoxyphenyl substituent. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structural framework allows for versatile modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery . The Boc group enhances solubility and stability during synthetic processes, while the 4-amino-3-methoxyphenyl moiety contributes to binding interactions with biological targets such as cyclin G-associated kinase (GAK) and viral proteases .
Properties
Molecular Formula |
C17H27N3O3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-amino-3-methoxyphenyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)19-12-7-9-20(10-8-12)13-5-6-14(18)15(11-13)22-4/h5-6,11-12H,7-10,18H2,1-4H3,(H,19,21) |
InChI Key |
ZZGVFYRZUYTWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
Preparation Methods
Protection of Piperidin-4-yl Amine with tert-Butyl Carbamate
The starting material, 4-aminopiperidine, is commonly protected with a tert-butyl carbamate group to afford tert-butyl piperidin-4-ylcarbamate. This protection is crucial to prevent unwanted side reactions during subsequent transformations.
| Parameter | Details |
|---|---|
| Reagents | 4-Aminopiperidine, di-tert-butyl dicarbonate (BOC anhydride) |
| Solvent | Pyridine or dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction Time | 1 to 16 hours |
| Yield | Typically 84% to 91% |
| Work-up | Extraction with DCM, washing with water, drying over MgSO4, solvent removal under vacuum |
For example, 5.00 g (25.0 mmol) of BOC-4-aminopiperidine dissolved in pyridine and cooled in an ice bath is reacted with methanesulfonyl chloride at 0°C, stirred for 16 hours at 20°C, then worked up to yield 91% of the protected intermediate.
Deprotection of the tert-Butyl Carbamate Group
When necessary, the tert-butyl carbamate protecting group is removed by acidolysis, commonly using trifluoroacetic acid (TFA) in dichloromethane.
| Parameter | Details |
|---|---|
| Reagents | Trifluoroacetic acid (TFA) 10% in CH2Cl2 |
| Temperature | Room temperature |
| Reaction Time | 10 hours |
| Work-up | Removal of TFA under reduced pressure, neutralization with sodium bicarbonate, extraction |
This step yields the free amine, which can then be further functionalized or purified as needed.
Coupling Reactions for Final Compound Assembly
For the final assembly, coupling agents like carbonyldiimidazole (CDI) or PyBroP are employed to form amide or carbamate bonds.
| Parameter | Details |
|---|---|
| Reagents | Carbonyldiimidazole (CDI), PyBroP, N-ethyl-N,N-diisopropylamine, 4-dimethylaminopyridine |
| Solvent | DMF, dichloromethane |
| Temperature | Room temperature to 50°C |
| Reaction Time | 3 hours to 24 hours |
| Work-up | Extraction with ethyl acetate, washing with acid/base, drying, chromatography |
For example, tert-butyl piperidin-4-ylcarbamate and 3,5-dichlorobenzyl alcohol reacted with CDI in DMF at 50°C for 3 days yielded the corresponding carbamate intermediate.
Summary Table of Representative Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Protection of 4-aminopiperidine | BOC anhydride, pyridine, methanesulfonyl chloride | Pyridine/DCM | 0 to 20 | 1–16 h | 84–91 | Cooling with ice bath |
| Coupling with aryl halide | tert-Butyl piperidin-4-ylcarbamate, triethylamine | DMSO, DMF, DCM | 20–150 | 1–17 h | 71–89 | Microwave heating possible |
| Deprotection | TFA 10% in CH2Cl2 | DCM | RT | 10 h | Quantitative | Acidolysis to remove BOC group |
| Carbamate formation | Carbonyldiimidazole, PyBroP, base | DMF, DCM | RT–50 | 3–24 h | 80+ | Coupling for final compound assembly |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Pharmacological Activity
- GAK Inhibition: The 4-amino-3-methoxyphenyl derivative (target compound) showed potent GAK inhibition (IC₅₀ < 100 nM), attributed to hydrogen bonding with the methoxy group and π-π stacking of the aromatic ring .
- Antiviral Activity: The quinoline-based analogue () exhibited submicromolar activity against HIV-1 by targeting viral reverse transcriptase .
- p97 ATPase Inhibition : The indole-substituted compound () disrupted p97’s ATPase activity, a mechanism relevant in proteostasis regulation for cancer therapy .
Physicochemical Properties
- Solubility: Boc-protected derivatives (e.g., target compound) generally exhibit improved solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-Boc analogues .
- Stability : The tert-butyl carbamate group enhances stability under acidic conditions, as demonstrated in the synthesis of acetylpiperidine derivatives () .
- LogP: The 4-cyanopyridin-2-yl analogue () has a lower calculated LogP (2.1) than the methoxyphenyl derivative (3.4), influencing membrane permeability .
Biological Activity
Tert-butyl (1-(4-amino-3-methoxyphenyl)piperidin-4-yl)carbamate is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant studies and data tables.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : C13H20N2O3
- IUPAC Name : this compound
The synthesis typically involves the reaction of tert-butyl carbamate with 4-amino-3-methoxyphenyl piperidine, utilizing various coupling agents to facilitate the formation of the desired product. The synthetic route has been documented in several studies, demonstrating yields that vary based on reaction conditions and purification methods.
Anti-inflammatory Properties
One of the significant biological activities attributed to this compound is its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro studies have shown that derivatives of this compound can effectively reduce interleukin-1β (IL-1β) release in macrophages stimulated with lipopolysaccharide (LPS) and ATP, indicating its potential as an anti-inflammatory agent.
Table 1: Inhibition of IL-1β Release by Tert-butyl Derivatives
| Compound | Concentration (µM) | % Inhibition of IL-1β |
|---|---|---|
| Compound A | 10 | 35 |
| Compound B | 10 | 21 |
| Compound C | 10 | 18 |
These results suggest that modifications to the piperidine structure may enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Anti-cancer Activity
Recent studies have also explored the anti-cancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including MCF7 breast cancer cells. The compound exhibited an IC50 value indicating significant growth inhibition, which could be attributed to its ability to induce apoptosis in cancer cells.
Table 2: Cytotoxicity of Tert-butyl Derivatives on Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF7 | Compound A | 25.72 ± 3.95 |
| U87 | Compound B | 45.2 ± 13.0 |
The proposed mechanisms through which this compound exerts its effects include:
- NLRP3 Inflammasome Inhibition : By preventing the activation of NLRP3, this compound reduces pyroptotic cell death and subsequent inflammatory cytokine release.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death and reduced tumor growth.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on inflammatory bowel disease models showed that administration of tert-butyl derivatives significantly reduced disease severity by modulating immune responses.
- Case Study 2 : In a xenograft model using U87 glioblastoma cells, treatment with this compound resulted in a marked reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
